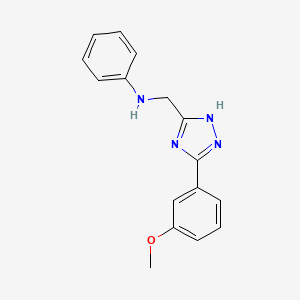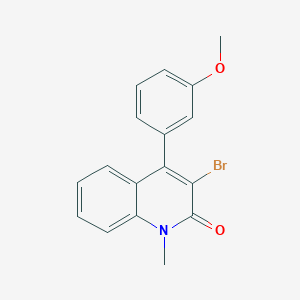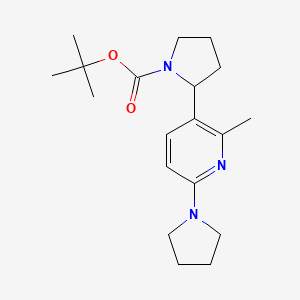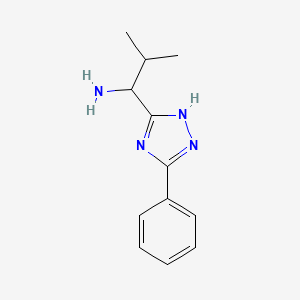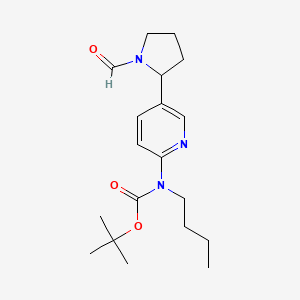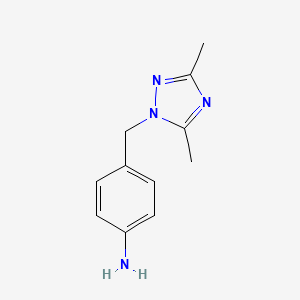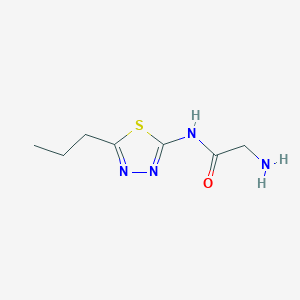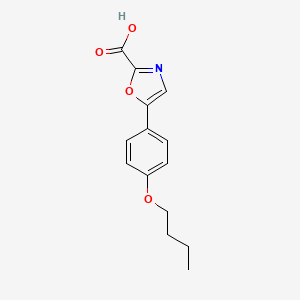![molecular formula C10H9N3S2 B15059682 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiocyanate group and two methyl groups attached to the benzothiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the diazo-coupling reaction between 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-thioxodihydropyrimidine-4,6(1H,5H)-dione at low temperatures (0–10°C) . Another approach includes the Knoevenagel condensation reaction, Biginelli reaction, and molecular hybridization techniques .
Industrial Production Methods
Industrial production of this compound typically involves one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction time . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a simpler structure.
2-Aminobenzothiazole: Lacks the thiocyanate and methyl groups.
5,6-Dimethylbenzothiazole: Similar structure but without the thiocyanate group.
Uniqueness
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is unique due to the presence of both thiocyanate and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C10H9N3S2 |
|---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
(2-amino-4,7-dimethyl-1,3-benzothiazol-5-yl) thiocyanate |
InChI |
InChI=1S/C10H9N3S2/c1-5-3-7(14-4-11)6(2)8-9(5)15-10(12)13-8/h3H,1-2H3,(H2,12,13) |
InChI Key |
JFOLIJXRWUGLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1SC(=N2)N)C)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


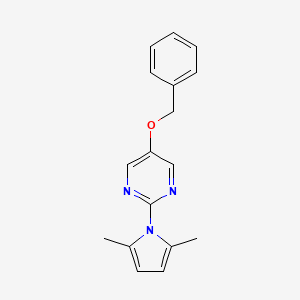
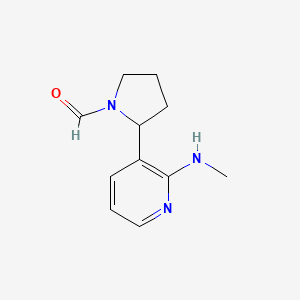

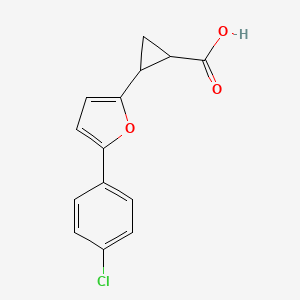
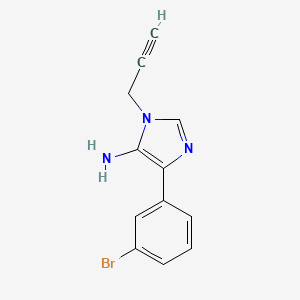
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)
